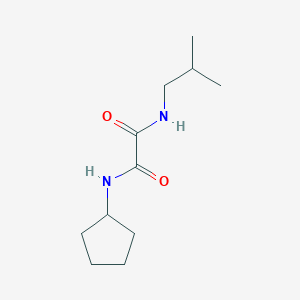
N-cyclopentyl-N'-isobutylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-N’-isobutylethanediamide” is a chemical compound with the molecular formula C11H20N2O2. It has an average mass of 212.289 Da and a mono-isotopic mass of 212.152481 Da .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-cyclopentyl-N’-isobutylethanediamide”, there are related studies on the synthesis of compounds with similar structures. For instance, Grubbs- and Hoveyda–Grubbs-type olefin metathesis catalysts featuring N-cyclopentyl/N’-mesityl backbone-substituted N-heterocyclic carbene (NHC) ligands were synthesized . Another study discusses the synthesis of cyclopentyl methyl ether by a gas phase catalytic reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclopentyl-N’-isobutylethanediamide” are not explicitly mentioned in the search results. The molecular formula C11H20N2O2 provides some basic information about its composition .Direcciones Futuras
While specific future directions for “N-cyclopentyl-N’-isobutylethanediamide” are not mentioned in the search results, research on similar compounds suggests potential areas of interest. For example, a study discusses the use of N-cyclopentyl/N’-mesityl backbone-substituted N-heterocyclic carbene (NHC) ligands in the synthesis of unique, tetrasubstituted cyclopentenyl frameworks . This suggests that “N-cyclopentyl-N’-isobutylethanediamide” and similar compounds could have potential applications in the synthesis of complex molecular structures.
Propiedades
IUPAC Name |
N'-cyclopentyl-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)7-12-10(14)11(15)13-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISULMJTYCBUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5003897.png)
![N-[2-(3,5-dinitro-1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5003898.png)
![1-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}azepane](/img/structure/B5003904.png)
![5-[(2,4-difluorophenoxy)methyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5003907.png)


![4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5003943.png)
![propyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5003949.png)
![1-(5-bromo-2-thienyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5003955.png)
![7-amino-5-(2,3-dimethoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5003977.png)

![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5003994.png)
![2,5-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5004007.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5004013.png)